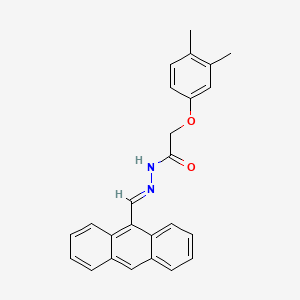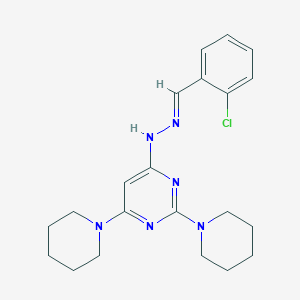
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone, also known as CPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of histone acetyltransferase enzymes, which play a crucial role in regulating gene expression.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of histone acetyltransferase enzymes, which play a crucial role in regulating gene expression. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Mecanismo De Acción
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone inhibits histone acetyltransferase enzymes by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histone proteins. This leads to a decrease in histone acetylation, which in turn affects gene expression. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It also has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has several advantages for lab experiments. It is a potent inhibitor of histone acetyltransferase enzymes, making it a useful tool for studying the role of histone acetylation in gene expression. It has also been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. It is also a potent inhibitor of histone acetyltransferase enzymes, which may have unintended effects on gene expression.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone. One area of research is to investigate its potential as a cancer therapy. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. Another area of research is to investigate its potential as a treatment for inflammatory diseases. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Finally, further research is needed to understand the long-term effects of 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone on cells and organisms, as well as its potential unintended effects on gene expression.
Propiedades
IUPAC Name |
2-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN7O/c27-19-9-7-8-18(16-19)23-15-14-22(35-23)17-28-34-26-32-24(29-20-10-3-1-4-11-20)31-25(33-26)30-21-12-5-2-6-13-21/h1-17H,(H3,29,30,31,32,33,34)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTLEYODXDKGIX-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860414.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860429.png)
![N-(3-methoxyphenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860431.png)



![4-fluoro-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3860467.png)




![N-{[(diphenylmethyl)amino]carbonyl}-2,2-diphenylacetamide](/img/structure/B3860503.png)